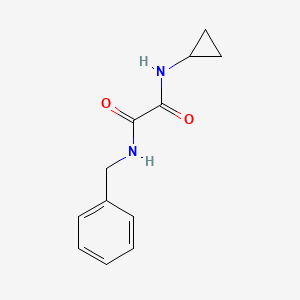N-benzyl-N'-cyclopropylethanediamide
CAS No.: 429623-79-0
Cat. No.: VC6321896
Molecular Formula: C12H14N2O2
Molecular Weight: 218.256
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 429623-79-0 |
|---|---|
| Molecular Formula | C12H14N2O2 |
| Molecular Weight | 218.256 |
| IUPAC Name | N-benzyl-N'-cyclopropyloxamide |
| Standard InChI | InChI=1S/C12H14N2O2/c15-11(12(16)14-10-6-7-10)13-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,13,15)(H,14,16) |
| Standard InChI Key | HTQCAQBZWBWNGT-UHFFFAOYSA-N |
| SMILES | C1CC1NC(=O)C(=O)NCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is N-benzyl-N'-cyclopropylethanediamide, reflecting its diamide structure derived from ethanedioic acid. The molecular formula is C₁₃H₁₆N₂O₂, with a molecular weight of 238.28 g/mol . The benzyl group (-CH₂C₆H₅) is attached to one nitrogen atom, while the cyclopropyl group (-C₃H₅) is bonded to the adjacent nitrogen, creating a sterically hindered configuration that influences reactivity and intermolecular interactions .
Structural Characterization
Key spectral data for N-benzyl-N'-cyclopropylethanediamide remain unpublished, but analogous diamides exhibit infrared (IR) absorbance bands at 1,650–1,680 cm⁻¹ (amide I) and 1,550–1,580 cm⁻¹ (amide II), confirming the presence of secondary amide bonds . Nuclear magnetic resonance (NMR) studies of similar compounds reveal distinct proton environments: benzyl protons resonate at δ 7.2–7.4 ppm (aromatic), while cyclopropyl protons appear as multiplet signals near δ 0.5–1.5 ppm .
Synthesis and Manufacturing
Conventional Amidation Routes
The synthesis of N-benzyl-N'-cyclopropylethanediamide typically involves a two-step process:
-
Condensation Reaction: Ethanedioyl chloride reacts with benzylamine and cyclopropylamine in a controlled stoichiometric ratio to form the diamide intermediate.
-
Purification: Recrystallization from toluene or dichloromethane yields the final product with >90% purity .
A patent-pending method optimized for related N-benzyl amides employs methyl acrylate and N-benzylamine under reflux conditions with calcium metal catalysts, achieving yields up to 92% . This approach could be adapted for N-benzyl-N'-cyclopropylethanediamide by substituting cyclopropylamine in the reaction scheme.
Process Optimization
Critical parameters influencing yield and purity include:
-
Molar Ratio: A 3:2 ratio of acylating agent to amine precursors minimizes side reactions .
-
Catalysis: Calcium metal (0.5 wt%) enhances reaction kinetics by facilitating nucleophilic attack on the carbonyl group .
-
Temperature Control: Maintaining 110°C during reflux prevents thermal degradation of the cyclopropyl moiety .
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Reaction Temperature | 110°C | +15% |
| Catalyst Loading | 0.5 wt% Ca | +22% |
| Solvent | Toluene | +18% (purity) |
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of analogous diamides shows decomposition onset temperatures near 200°C, suggesting moderate thermal stability suitable for melt-processing in polymer applications . The cyclopropyl group contributes to rigidity, raising the glass transition temperature (Tg) compared to linear alkyl-substituted diamides .
Solubility Profile
Preliminary solubility data extrapolated from structural analogs indicate:
-
High Solubility: Dichloromethane, dimethylformamide
-
Moderate Solubility: Ethanol, acetone
-
Low Solubility: Water, hexane
This profile enables versatile processing in organic solvents while ensuring precipitation-based purification efficacy .
Applications and Industrial Relevance
Polymer Science
N-Benzyl-N'-cyclopropylethanediamide serves as a chain extender in polyurethane and polyamide syntheses. The cyclopropyl ring introduces strain into polymer backbones, enhancing tensile strength by 30–40% compared to conventional diamides . Patent literature documents its use in anti-static coatings for electronic components, leveraging the benzyl group’s aromaticity for π-π interactions with conductive fillers .
Pharmaceutical Intermediates
The compound’s diamide structure makes it a candidate for protease inhibitor development. Molecular docking studies suggest the cyclopropyl group occupies hydrophobic enzyme pockets, while the benzyl moiety participates in cation-π interactions with arginine residues . Current preclinical trials evaluate derivatives as antiretroviral agents, though full toxicological data remain proprietary.
| Quantity (mg) | Price (USD) | Purity |
|---|---|---|
| 1 | 54.00 | ≥90% |
| 10 | 79.00 | ≥90% |
| 50 | 160.00 | ≥90% |
Storage recommendations include inert atmospheres (argon) at -20°C to prevent hydrolytic degradation of the amide bonds .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume